molecular formula C13H8ClNO B6323715 2-Chloro-4-(4-cyanophenyl)phenol CAS No. 461045-15-8

2-Chloro-4-(4-cyanophenyl)phenol

Cat. No.: B6323715
CAS No.: 461045-15-8
M. Wt: 229.66 g/mol
InChI Key: DEXDMUWWVCTJRU-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-cyanophenyl)phenol is a chemical compound with the molecular formula C13H8ClNO. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound features a phenol group substituted with a chlorine atom at the second position and a cyanophenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4-(4-cyanophenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound often involves the direct chlorination of phenol in polar solvents, which tends to yield the desired chloro derivative . This method is preferred due to its efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-cyanophenyl)phenol undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on an aromatic ring by a nucleophile.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the cyanophenyl group to corresponding amines.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring facilitate this reaction.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic Aromatic Substitution: The major products are typically substituted phenols.

    Oxidation: Quinones are the primary products.

    Reduction: Amines are the major products formed from the reduction of the cyanophenyl group.

Scientific Research Applications

2-Chloro-4-(4-cyanophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: A simpler compound with a chlorine atom substituted at the second position of phenol.

    4-Chlorophenol: A compound with a chlorine atom substituted at the fourth position of phenol.

    2,4-Dichlorophenol: A compound with chlorine atoms substituted at both the second and fourth positions of phenol.

Uniqueness

2-Chloro-4-(4-cyanophenyl)phenol is unique due to the presence of both a chlorine atom and a cyanophenyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXDMUWWVCTJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629427
Record name 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461045-15-8
Record name 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyanophenylboronic acid and 4-bromo-2-chlorophenol were processed as described in Example 167A to provide the title compound (62% yield). 1HNMR (300 MHz, DMSO) δ7.12 (m, 1H), 7.58 (m, 1H), 7.80 (m, 5H); MS (CDI) m/z 247(M+NH4)+.
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